4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C16H15N5O2S. This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
The uniqueness of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N5O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-22-13-4-3-11(9-14(13)23-2)10-18-21-15(19-20-16(21)24)12-5-7-17-8-6-12/h3-10H,1-2H3,(H,20,24)/b18-10+ |
InChI Key |
JTWNSMROKKQNKF-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OC |
Origin of Product |
United States |
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